molecular formula C9H6BrClN2 B8278566 1-Bromomethyl-4-chlorophthalazine

1-Bromomethyl-4-chlorophthalazine

Cat. No.: B8278566
M. Wt: 257.51 g/mol
InChI Key: PUNQOGLXXXECKX-UHFFFAOYSA-N
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Description

1-Bromomethyl-4-chlorophthalazine (C₉H₆BrClN₂) is a halogenated phthalazine derivative characterized by a bromomethyl (-CH₂Br) group at position 1 and a chloro (-Cl) substituent at position 4 of the bicyclic phthalazine core. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of anticancer agents and heterocyclic derivatives. Its bromomethyl group acts as a reactive site for nucleophilic substitution, enabling further functionalization, while the chloro substituent enhances electronic effects and stability .

The synthesis typically involves bromination of a methylphthalazine precursor using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., dibenzoyl peroxide in carbon tetrachloride), as demonstrated in the preparation of structurally related compounds .

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

1-(bromomethyl)-4-chlorophthalazine

InChI

InChI=1S/C9H6BrClN2/c10-5-8-6-3-1-2-4-7(6)9(11)13-12-8/h1-4H,5H2

InChI Key

PUNQOGLXXXECKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 1-Bromomethyl-4-chlorophthalazine with structurally analogous phthalazine derivatives:

Compound Name Molecular Formula Substituents Synthesis Method Key Applications/Reactivity
This compound C₉H₆BrClN₂ Bromomethyl (C1), Chloro (C4) Bromination of methyl precursor with NBS Anticancer intermediates, alkylation
4-Benzyl-1-chlorophthalazine (Compound 9) C₁₅H₁₁ClN₂ Benzyl (C4), Chloro (C1) Substitution with amines/aromatic systems Precursor for 1,4-disubstituted derivatives
4-(Bromomethyl)-N-(4-chlorophenyl)phthalazin-1-amine (Compound 15) C₁₅H₁₁BrClN₃ Bromomethyl (C4), Chlorophenylamine (N1) Bromination of N-aryl-4-methylphthalazin-1-amine Anticancer agents (in vitro studies)
4-(Bromomethyl)benzaldehyde C₈H₇BrO Bromomethyl (C4), Aldehyde (C1) Not specified in evidence Organic synthesis, cross-coupling

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